

Application Notes and Protocols for the Quantification of 5-Isopropylfuran-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of **5-Isopropylfuran-2-carbaldehyde**, a furan derivative of interest in various fields, including food science, environmental analysis, and pharmaceutical development. The protocols are based on established analytical techniques for similar furanic compounds and are intended to serve as a comprehensive guide for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is a highly sensitive and selective method for the determination of volatile and semi-volatile organic compounds, such as **5-Isopropylfuran-2-carbaldehyde**, in complex matrices. This technique is particularly well-suited for food and beverage analysis.

Quantitative Data Summary (Estimated Performance based on Structurally Similar Furan Derivatives)

| Parameter | Expected Range | Citation |
|-------------------------------|-----------------|----------|
| Limit of Detection (LOD) | 0.01 - 0.5 ng/g | [1] |
| Limit of Quantification (LOQ) | 0.03 - 1.0 ng/g | [2] |
| Linearity (R^2) | > 0.99 | [1] |
| Recovery | 80 - 115% | [2] |
| Precision (RSD) | < 15% | [2] |

Experimental Protocol

a) Sample Preparation

- Weigh 1-5 g of the homogenized solid or liquid sample into a 20 mL headspace vial.
- For solid matrices, add 5 mL of saturated NaCl solution to enhance the release of volatile compounds. For liquid samples, this step may not be necessary.
- If an internal standard is used, spike the sample with an appropriate volume of a deuterated furan derivative standard solution (e.g., d4-furan).
- Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
- Vortex the sample for 30 seconds.

b) HS-SPME Procedure

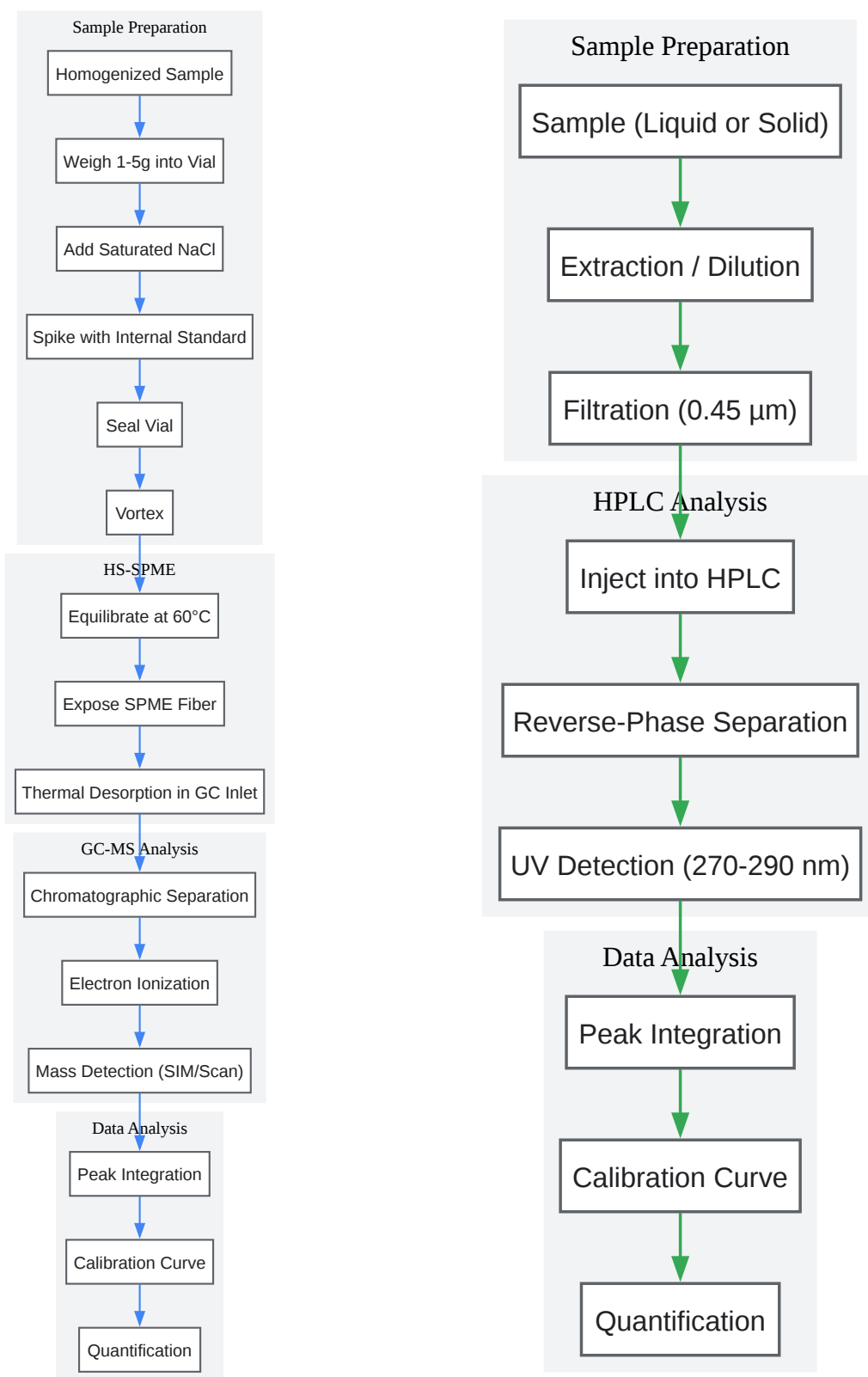
- Place the prepared vial in the autosampler tray of the GC-MS system.
- Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.
- Expose a suitable SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
- Retract the fiber and introduce it into the hot GC inlet for thermal desorption of the analytes.

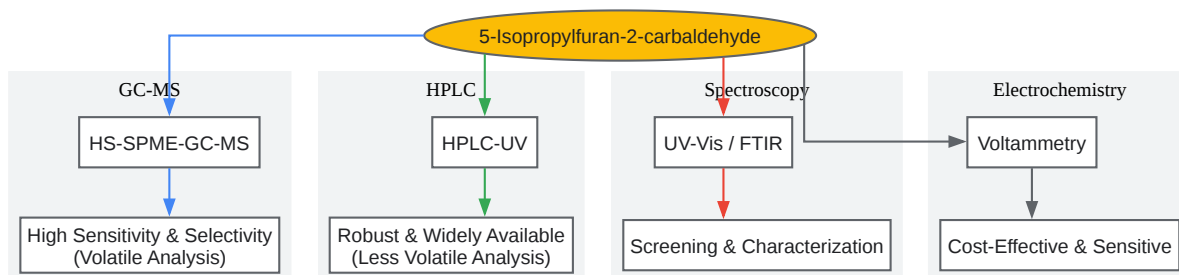
c) GC-MS Parameters

- Gas Chromatograph (GC)
 - Injector: Splitless mode, 250°C.
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Mass Spectrometer (MS)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
 - Target Ions for **5-Isopropylfuran-2-carbaldehyde** (C₈H₁₀O₂ - MW: 138.16 g/mol):
 - Quantifier ion: m/z 138 (Molecular ion).
 - Qualifier ions: m/z 123 (M-15, loss of CH₃), m/z 95 (loss of C₃H₇).
 - Scan Mode: Can be used for initial identification.

d) Calibration

Prepare a series of calibration standards in a matrix similar to the sample or in a suitable solvent. Process the standards using the same HS-SPME and GC-MS method as the samples. Construct a calibration curve by plotting the peak area of the analyte against its concentration.





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